
1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea” is a compound that contains a thiourea group, a methoxyphenyl group, and a pyridinylmethyl group. Thiourea is a versatile ligand in coordination chemistry, and it’s known for its role in various biological activities . The methoxyphenyl group is a common motif in medicinal chemistry, known for its ability to enhance the lipophilicity and thus the bioavailability of a compound. The pyridinylmethyl group is a common structural motif in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiourea group attached to a methoxyphenyl group and a pyridinylmethyl group. The exact geometry and conformation would depend on the specific conditions and the presence of any additional functional groups .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions, including addition reactions, substitution reactions, and redox reactions. The reactivity of this particular compound would likely be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinylmethyl group .科学的研究の応用
Synthesis and Characterization
- A new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using FT-IR, 1H-NMR, and mass spectrometry. Theoretical and experimental studies, including IR, UV, NBO analysis, and DFT calculations, were performed to understand its chemical properties and interactions. This compound showed potential for DNA binding and exhibited cytotoxicity against the MCF-7 cell line, indicating its potential use in cancer research (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
- The compound demonstrated significant DNA binding ability with a high binding constant, which was analyzed through molecular docking studies and UV-visible spectrophotometry. This highlights its potential application in the development of new therapeutic agents targeting DNA interactions (Mushtaque et al., 2016).
Cytotoxicity Studies
- Detailed cytotoxicity and cell cycle analysis of a thiourea derivative on different cancer cell lines, including HepG2 and Siha, were conducted. The compound exhibited non-toxic properties up to certain concentrations against these cell lines and caused cell cycle arrest, suggesting its potential as a non-toxic therapeutic agent (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
- Quantum chemical analyses, including DFT studies, were used to explore the chemical and physical properties of these compounds. These studies provided insights into the stability, reactivity, and interaction mechanisms at the molecular level, aiding in the design of molecules with desired properties for specific applications (Mushtaque et al., 2016; MD Mushtaque et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-4-2-12(3-5-13)17-14(19)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJQRLFXBJKEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

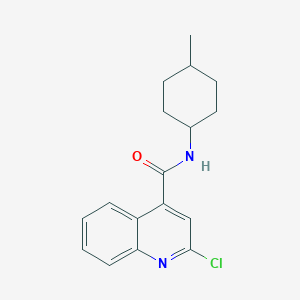

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)
![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)

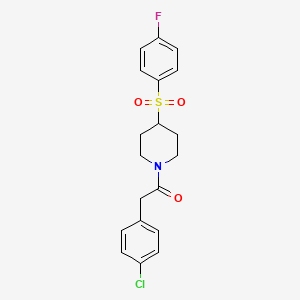
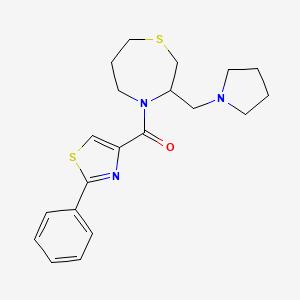
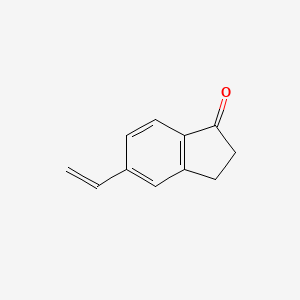
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)
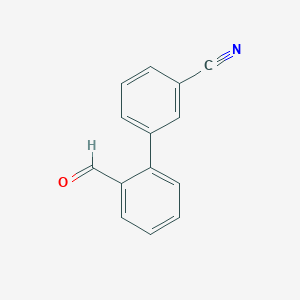
![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)